1H-indol-3-yl[(3-methylbutyl)amino]acetic acid
Overview
Description
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of white blood cells (WBCs), which are essential for the body’s immune response.
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may interact with its target, interleukin-2, and potentially other targets, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Analysis
Biochemical Properties
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the tryptophan metabolism pathway, such as tryptophan decarboxylase and tryptophan hydroxylase . These interactions are essential for the synthesis and regulation of indole derivatives, which are vital for numerous physiological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as protein kinases and transcription factors . This modulation can lead to changes in gene expression patterns, affecting cellular functions like proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tryptophan metabolism pathway . It interacts with enzymes such as tryptophan decarboxylase and tryptophan hydroxylase, which are crucial for the synthesis of indole derivatives. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can impact its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the execution of its biological functions.
Preparation Methods
The synthesis of 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid involves several steps. One common method includes the reaction of indole-3-acetic acid with 3-methylbutylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in cell signaling and its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Comparison with Similar Compounds
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-butyric acid. While these compounds share a common indole structure, they differ in their side chains and functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylbutylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)7-8-16-14(15(18)19)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,14,16-17H,7-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNEFYHYSDKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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